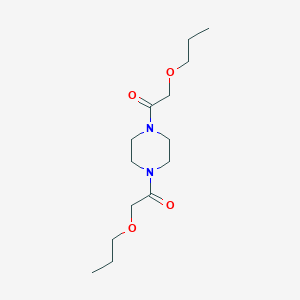
Piperazine, 1,4-bis(propoxyacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis(propoxyacetyl)-, also known as Piperazine, 1,4-bis(propoxyacetyl)-, is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1,4-bis(propoxyacetyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,4-bis(propoxyacetyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Antipsychotic and Neurological Disorders :
-
Antimicrobial Activity :
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Piperazine derivative A E. coli 12 µg/mL Piperazine derivative B S. aureus 10 µg/mL Piperazine derivative C Pseudomonas aeruginosa 15 µg/mL
Pharmacological Insights
- Cancer Treatment :
- Addiction Treatment :
Material Science Applications
Piperazine, 1,4-bis(propoxyacetyl)- also finds applications in material science:
- Polymer Chemistry : The compound can be utilized as a cross-linking agent in the synthesis of polymers and resins. Its ability to form stable bonds enhances the mechanical properties of materials used in coatings and adhesives .
- Fiber Treatment Agents : In textile chemistry, piperazine derivatives are employed as fiber treatment agents to improve the durability and performance of synthetic fibers .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Aziz-ur-Rehman et al. (2018) evaluated the antimicrobial efficacy of various piperazine derivatives against common pathogens. The results indicated that modifications to the piperazine structure significantly enhanced antimicrobial activity, suggesting a pathway for developing new antibacterial agents . -
Clinical Trials for Neurological Disorders :
Clinical trials investigating the effects of piperazine-based compounds on patients with schizophrenia showed promising results in improving cognitive functions and reducing symptoms associated with the disorder .
Propiedades
Número CAS |
17149-26-7 |
|---|---|
Fórmula molecular |
C14H26N2O4 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
2-propoxy-1-[4-(2-propoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H26N2O4/c1-3-9-19-11-13(17)15-5-7-16(8-6-15)14(18)12-20-10-4-2/h3-12H2,1-2H3 |
Clave InChI |
JIGZAPHKGBUHGO-UHFFFAOYSA-N |
SMILES |
CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |
SMILES canónico |
CCCOCC(=O)N1CCN(CC1)C(=O)COCCC |
Key on ui other cas no. |
17149-26-7 |
Sinónimos |
1,4-Bis(propoxyacetyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















